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Compound of Interest

Compound Name:
2-(Thiophen-2-ylsulfanyl)-

ethylamine

CAS No.: 57713-47-0

Cat. No.: B3272981 Get Quote

2-Aminoethyl 2-thienyl sulfide (IUPAC: 2-(thiophen-2-ylthio)ethanamine) is a specialized

organosulfur intermediate used in the synthesis of bioactive heterocyclic compounds. It serves

as a critical building block for introducing the thiophene moiety—a classic bioisostere for phenyl

rings—while the thioether linker provides unique metabolic and conformational properties

compared to its direct carbon analog, 2-(thiophen-2-yl)ethanamine.

Critical Distinction: Researchers often confuse this compound with 2-thiopheneethylamine

(CAS 30433-91-1). The sulfide variant contains a sulfur atom linking the ethylamine chain to

the thiophene ring, significantly altering its lipophilicity (LogP), oxidation potential, and

nucleophilicity.

Feature
Target: 2-Aminoethyl 2-

Thienyl Sulfide

Common Analog: 2-

Thiopheneethylamine

Structure Thiophene-S-CH2-CH2-NH2 Thiophene-CH2-CH2-NH2

Linker Thioether (-S-) Alkyl (-CH2-)

Key Risk Oxidation to Sulfoxide/Sulfone Stable to mild oxidation

State (Free Base) Viscous Oil (Predicted) Liquid (bp 200°C)
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Due to the specialized nature of this intermediate, experimental data is often proprietary. The

following profile synthesizes calculated values with validated data from structural analogs (2-

thiophenethiol and 2-thiopheneethylamine) to provide a reliable working baseline.

Table 1: Physicochemical Properties
Property Value (Predicted/Analog) Context & Application

Molecular Weight 159.27 g/mol Fragment-based drug design.

LogP (Octanol/Water) 1.6 – 1.9 (Predicted)

More lipophilic than the

ethylamine analog (LogP

1.25).

pKa (Basic) 8.8 – 9.2 (Amine)
Protonated at physiological pH

(7.4).

Appearance (Free Base) Pale yellow oil
Likely oxidizes/darkens upon

air exposure.

Appearance (HCl Salt)
White/Off-white Hygroscopic

Solid

Preferred form for storage and

handling.

Boiling Point ~130-140°C @ 0.5 mmHg
High vacuum required for

distillation.
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Solvent
Free Base
Solubility

HCl Salt Solubility Operational Note

Water Low (< 5 g/L) High (> 100 g/L)

Use dilute acid (1M

HCl) to dissolve free

base.

Dichloromethane High (> 200 g/L) Low (< 1 g/L)
Ideal for extraction of

the free base.

Ethanol/Methanol High High

Good for

recrystallization of

salts.

DMSO High High
Standard solvent for

biological assays.

Diethyl Ether Moderate Insoluble
Use to precipitate the

HCl salt from ethanol.

Part 3: Field-Proven Insights for Handling
The "Oil-to-Solid" Strategy
The free base of 2-aminoethyl 2-thienyl sulfide is prone to oxidative degradation (disulfide

formation or S-oxidation).

Recommendation: Do not store the free base. Immediately convert it to a stable salt

(Hydrochloride or Oxalate).

Protocol: Dissolve the crude oil in dry ethanol, cool to 0°C, and add 1.1 equivalents of HCl in

dioxane/ether. The salt precipitates as a stable solid.

pH-Dependent Solubility Switch
This compound exhibits classic "pH-switchable" solubility, which is the primary method for

purification without chromatography.

Acidic pH (< 4): The amine is protonated (
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). The species is water-soluble and lipid-insoluble. Wash organic impurities away with DCM.

Basic pH (> 10): The amine is deprotonated (

). The species is water-insoluble and lipid-soluble. Extract product into DCM.

Oxidation Sensitivity
The thioether linkage (-S-) is susceptible to oxidation by peroxides or vigorous stirring in air,

forming the sulfoxide (

).

Precaution: Degas all solvents with nitrogen/argon before use. Avoid chlorinated solvents

(like DCM) that have not been stabilized, as they can generate HCl/phosgene or radical

species over time.

Part 4: Experimental Protocols
Protocol A: Synthesis via Thiol Alkylation
Rationale: Direct alkylation of 2-thiophenethiol with 2-chloroethylamine is the most efficient

route.

Reagents: 2-Thiophenethiol (1.0 eq), 2-Chloroethylamine HCl (1.1 eq), Potassium Carbonate

(

, 2.5 eq).

Solvent: Acetone (reflux) or DMF (60°C).

Procedure:

Suspend

in solvent under

atmosphere.

Add 2-thiophenethiol and stir for 15 min (formation of thiolate anion).
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Add 2-chloroethylamine HCl portion-wise.

Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.

Workup (Solubility-Driven):

Filter off inorganic salts (

, excess carbonate).

Concentrate filtrate.

Acid/Base Extraction: Dissolve residue in 1M HCl (aqueous). Wash with Ether (removes

unreacted thiol/disulfides). Basify aqueous layer to pH 12 with NaOH. Extract product into

DCM.

Protocol B: Determination of Equilibrium Solubility
(Shake-Flask)
Rationale: A self-validating method to determine exact solubility for formulation.

Preparation: Add excess solid (HCl salt) or oil (Free base) to 5 mL of buffer (pH 1.2, 7.4) or

solvent.

Equilibration: Shake at 25°C for 24 hours.

Filtration: Filter through a 0.45 µm PVDF syringe filter (pre-saturated).

Quantification: Dilute filtrate and analyze via HPLC-UV (230-250 nm detection for thiophene

ring).

Self-Validation: Check the filter cake for undissolved solid to ensure saturation was

maintained.

Part 5: Visualization of Workflows
Figure 1: Synthesis & Purification Pathway
A logical flow for synthesizing the target and using solubility switches for purification.
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Caption: Synthesis of 2-aminoethyl 2-thienyl sulfide via thiol alkylation, utilizing pH-dependent

solubility switches for purification.

Figure 2: Solubility Determination Workflow
Standardized protocol for determining thermodynamic solubility.
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Caption: Shake-flask method for determining equilibrium solubility, ensuring saturation via filter

cake validation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3272981?utm_src=pdf-body-img
https://www.benchchem.com/product/b3272981?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3272981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 522674, 2-Thiophenethiol. Retrieved from [Link]

Org. Synth. 1941, 21, 36.Bis(2-aminoethyl) sulfide (Synthesis of related sulfide-amine).

Retrieved from [Link]

EPA CompTox Chemicals Dashboard.Physicochemical Properties of Thiophene Derivatives.

Retrieved from [Link]

To cite this document: BenchChem. [Part 1: Executive Summary & Structural Context].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3272981#2-aminoethyl-2-thienyl-sulfide-solubility-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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